N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide
Description
N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropylmethyl group, a methoxyphenyl group, and a pyrrolidinylacetamide structure, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-7-3-2-5-14(16)15-6-4-10-19(15)12-17(20)18-11-13-8-9-13/h2-3,5,7,13,15H,4,6,8-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNCZPDUPQBLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCN2CC(=O)NCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the methoxyphenyl group and the cyclopropylmethyl group. The final step involves the formation of the acetamide linkage.
Pyrrolidine Ring Formation: This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.
Methoxyphenyl Group Introduction: This step often involves a nucleophilic aromatic substitution reaction where a methoxy group is introduced to a phenyl ring.
Cyclopropylmethyl Group Addition: This can be done using a cyclopropylmethyl halide in the presence of a strong base.
Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of N-(cyclopropylmethyl)-2-[2-(2-hydroxyphenyl)pyrrolidin-1-yl]acetamide.
Reduction: Formation of N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity. The methoxyphenyl group can interact with hydrophobic pockets, while the pyrrolidinylacetamide structure may facilitate binding through hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide can be compared with similar compounds such as:
N-(cyclopropylmethyl)-2-[2-(2-hydroxyphenyl)pyrrolidin-1-yl]acetamide: Differing by the presence of a hydroxyl group instead of a methoxy group.
N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethylamine: Differing by the reduction of the acetamide group to an amine.
N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]propionamide: Differing by the extension of the acetamide group to a propionamide.
These comparisons highlight the unique structural features and potential functional differences of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
